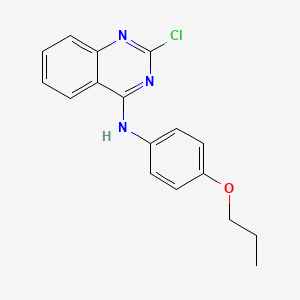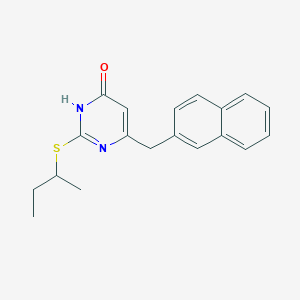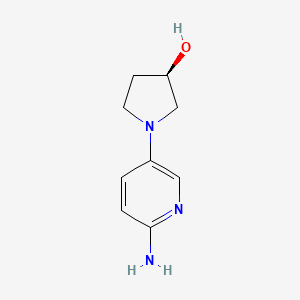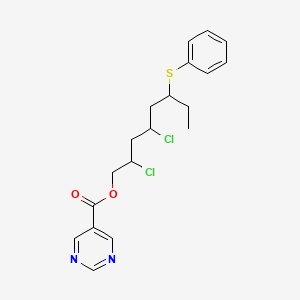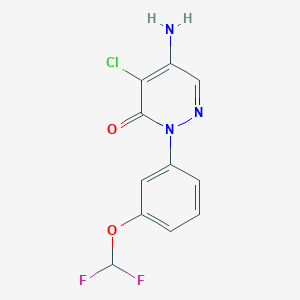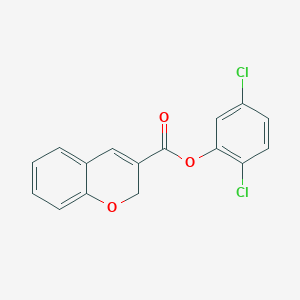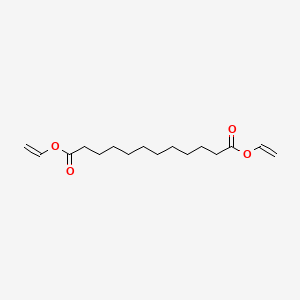
Divinyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Divinyl dodecanedioate is an organic compound that belongs to the class of divinyl esters. It is derived from dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polyesters and biomaterials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Divinyl dodecanedioate can be synthesized through a transvinylation reaction between dodecanedioic acid and vinyl acetate. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, under conventional heating or microwave activation. The reaction conditions include the successive addition of the catalyst to achieve higher yields. For instance, a 65% yield of isolated pure this compound can be obtained after the successive addition of three portions of palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts is preferred due to their lower toxicity compared to mercury-based catalysts. The reaction is carried out in a pressure reactor at high temperatures, often with the assistance of microwave activation to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Divinyl dodecanedioate undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding diols or aldehydes.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the vinyl groups under mild conditions.
Major Products
Oxidation: Formation of diols or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
Divinyl dodecanedioate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters, which are employed in the production of biodegradable plastics and fibers.
Acyl Transfer Reactions: This compound serves as a co-reagent in acyl transfer reactions, facilitating the formation of polymers under mild conditions.
Mecanismo De Acción
The mechanism of action of divinyl dodecanedioate involves the tautomerization of the vinyl alcohol formed during the reaction into acetaldehyde. This tautomerization displaces the reaction equilibrium towards the formation of the polymer. The compound acts as a monomer, participating in polymerization reactions to form polyesters and other polymeric materials .
Comparación Con Compuestos Similares
Similar Compounds
Divinyl adipate: Another divinyl ester derived from adipic acid, used in similar polymerization reactions.
Divinyl succinate: Derived from succinic acid, also used in the synthesis of polyesters.
Divinyl glutarate: Derived from glutaric acid, used in polymer chemistry.
Uniqueness
Divinyl dodecanedioate is unique due to its longer carbon chain compared to other divinyl esters. This longer chain provides distinct physical and chemical properties, such as higher melting and boiling points, making it suitable for specific applications in polymer chemistry and biomaterials .
Propiedades
Fórmula molecular |
C16H26O4 |
|---|---|
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
bis(ethenyl) dodecanedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-4H,1-2,5-14H2 |
Clave InChI |
PCKNLONUEZRMLN-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)CCCCCCCCCCC(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


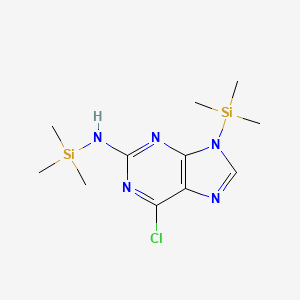
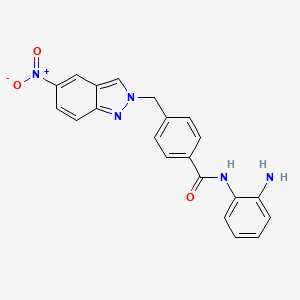
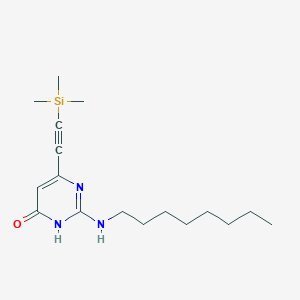
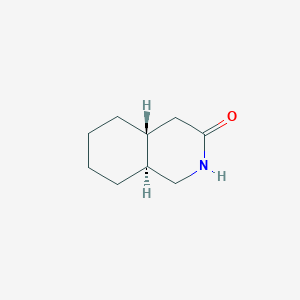
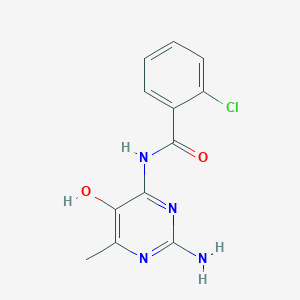
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)
![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)

